4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione
Description
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione (systematic name: 4-(4-methoxyphenyl)thiomorpholine-3,5-dione; CID 3814644) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₁NO₃S . Its structure features a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted at the nitrogen atom with a 4-methoxyphenyl group. The SMILES string COC1=CC=C(C=C1)N2C(=O)CSCC2=O and InChIKey QCGJCYTYSYJEBC-UHFFFAOYSA-N confirm its connectivity and stereochemistry .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAZWPMFGQSORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CSCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 4-methoxybenzyl chloride with thiomorpholine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis and is used as a reagent in various chemical reactions. Its unique structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions .
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione exhibits significant biological activities:
-
Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains. The compound's effectiveness was tested using the agar disc-diffusion method.
Bacterial Strain Concentration (mM) Zone of Inhibition (mm) Staphylococcus aureus 1 15 Escherichia coli 1 12 Proteus mirabilis 1 14 -
Anticancer Activity : The compound's anticancer potential has been evaluated against several cancer cell lines. It has been found to induce apoptosis and cause cell cycle arrest in cancer cells.
Cell Line IC50 (µM) Mechanism of Action MCF-7 <25 Apoptosis induction HepG2 <20 Cell cycle arrest PC-3 <30 Inhibition of proliferation
Case Study on Antimicrobial Efficacy
In a comparative study of thiomorpholine derivatives, this compound demonstrated superior antibacterial activity against Staphylococcus aureus compared to other derivatives. This indicates that structural modifications can enhance antibacterial properties .
Case Study on Anticancer Properties
A study focusing on HepG2 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. This was evidenced by increased pro-apoptotic markers and decreased anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between 4-(4-methoxyphenyl)thiomorpholine-3,5-dione and structurally related compounds:
Key Observations :
Core Structure: Thiomorpholine derivatives (e.g., the target compound and 4-(2,6-diethylphenyl)thiomorpholine-3,5-dione) contain sulfur, which increases nucleophilicity compared to oxygen-containing morpholine analogs (e.g., 4-(2-methoxy-4-nitrophenyl)morpholine-3,5-dione) . Thiazolidinone derivatives (e.g., ) replace the thiomorpholine ring with a five-membered thiazolidinone core, altering conformational flexibility and hydrogen-bonding capacity .
In contrast, the 2,6-diethylphenyl substituent in its thiomorpholine analog enhances lipophilicity, likely improving membrane permeability . Nitro-substituted analogs (e.g., 4-(2-methoxy-4-nitrophenyl)morpholine-3,5-dione) exhibit strong electron-withdrawing effects, which may stabilize intermediates in synthetic reactions .
Functional Comparisons
- Herbicidal Activity: While direct data for the target compound are lacking, structurally related 4-methoxyphenyl-substituted thiazolidinones (e.g., 5-(Z)-[(4-methoxyphenyl)methylene]-4-thiazolidinone) demonstrated herbicidal activity against rape (Brassica napus) but weak effects on barnyard grass (Echinochloa crus-galli) . This suggests that the 4-methoxyphenyl group may play a role in selective phytotoxicity.
Synthetic Accessibility :
The target compound’s thiomorpholine core can be synthesized via methods analogous to those for heptane-3,5-dione derivatives (e.g., using K₂S₂O₈ and I₂ as catalysts) . Morpholine-diones, however, often require milder conditions due to the oxygen atom’s lower reactivity compared to sulfur .
Electronic and Reactivity Profiles
- Thiomorpholine vs. In contrast, morpholine derivatives (oxygen core) are more electronegative and less reactive toward electrophiles .
- Substituent Position : Para-substituted methoxyphenyl groups (as in the target compound) maximize steric accessibility compared to ortho- or meta-substituted analogs, which may hinder binding in biological systems .
Biological Activity
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione, a thiomorpholine derivative, has garnered attention for its diverse biological activities. This compound is being investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. Below is a detailed overview of its biological activity, including mechanisms of action, experimental findings, and case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by:
- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in various disease processes, potentially leading to therapeutic effects.
- Receptor Interaction : The compound may activate or inhibit certain receptors, influencing cellular signaling pathways critical for disease progression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been evaluated using standard methods such as the agar disc-diffusion technique.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 1 | 15 |
| Escherichia coli | 1 | 12 |
| Proteus mirabilis | 1 | 14 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against various cancer cell lines. Studies have shown that it exhibits cytotoxic effects that may be attributed to:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell proliferation.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <25 | Apoptosis induction |
| HepG2 | <20 | Cell cycle arrest |
| PC-3 | <30 | Inhibition of proliferation |
The IC50 values indicate that the compound is particularly potent against breast (MCF-7) and liver (HepG2) cancer cells .
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a study assessing the antimicrobial properties of various thiomorpholine derivatives, this compound was found to exhibit superior activity against Staphylococcus aureus compared to other derivatives tested. This suggests that modifications to the thiomorpholine structure can enhance antibacterial properties. -
Case Study on Anticancer Properties :
A recent investigation into the anticancer effects of this compound on HepG2 cells revealed that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis often involves multi-step reactions, such as condensation of thiosemicarbazides with chloroacetic acid derivatives under reflux conditions. For example, similar thiomorpholine-dione derivatives are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid in a DMF-acetic acid mixture, followed by recrystallization . Optimizing stoichiometry (e.g., 1:1 molar ratios of reactants) and solvent systems (e.g., DMF for solubility) can enhance yields. Monitoring via TLC and adjusting reflux time (typically 2–6 hours) are critical for minimizing side products .
Q. How can spectroscopic and crystallographic techniques be systematically applied to characterize this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the methoxyphenyl and thiomorpholine moieties. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) and sulfur-related bonds (C-S at ~600–700 cm) .
- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) for structural elucidation. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving hydrogen bonding and torsion angles . Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or twinning?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (≤1.0 Å) improves refinement accuracy. If polymorphism is suspected, compare DSC/TGA profiles with SC-XRD data to correlate thermal stability with crystal forms. For ambiguous electron density maps, employ iterative refinement cycles and validate with R values .
Q. What strategies address discrepancies in bioactivity data across different in vitro assays (e.g., enzyme inhibition vs. cellular uptake)?
- Methodological Answer :
- Assay Design : Control for variables like solvent polarity (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and incubation time.
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding constants directly, bypassing interference from cellular uptake limitations.
- Data Normalization : Cross-reference results with structurally analogous compounds (e.g., PKC inhibitors with similar dione backbones) to identify trends .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on the thiomorpholine-dione core’s hydrogen-bonding potential with catalytic lysine residues in kinases.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with MM-PBSA/GBSA free-energy calculations .
Q. What analytical approaches differentiate degradation products during stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C.
- HPLC-MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled with high-resolution MS to identify degradation fragments. Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
